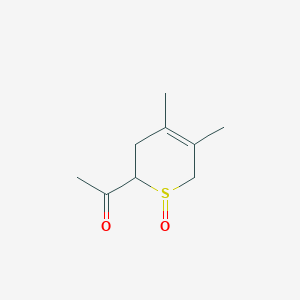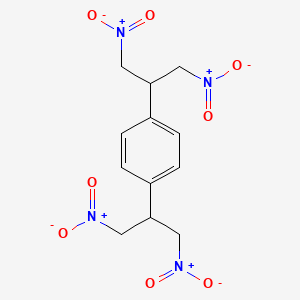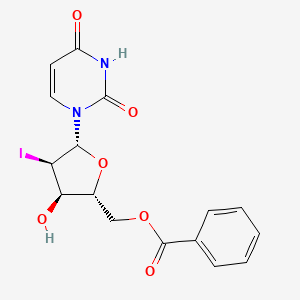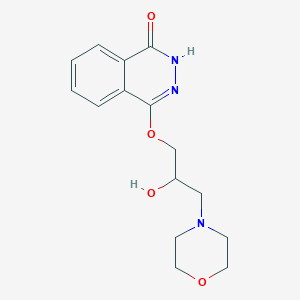
4-(2-hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ヒドロキシ-3-モルホリン-4-イルプロポキシ)-2H-フタラジン-1-オンは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フタラジン-1-オンコアとモルホリン部分を含む独自の構造によって特徴付けられます。その潜在的な生物活性と合成化学における役割のため、注目を集めています。
準備方法
合成経路と反応条件
4-(2-ヒドロキシ-3-モルホリン-4-イルプロポキシ)-2H-フタラジン-1-オンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、フタラジン-1-オンコアの調製から始まり、続いて求核置換反応によってモルホリン基を導入します。反応条件では、多くの場合、ジメチルホルムアミド (DMF) などの溶媒と、炭酸カリウム (K2CO3) などの触媒を使用して、置換反応を促進します。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模に実施する可能性があります。このプロセスは収率と純度を最適化するために、通常、連続フロー反応器と自動システムを使用して、一貫した生産を確保します。目的の製品仕様を達成するには、高純度試薬の使用と厳格な品質管理が不可欠です。
化学反応の分析
反応の種類
4-(2-ヒドロキシ-3-モルホリン-4-イルプロポキシ)-2H-フタラジン-1-オンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの試薬を使用して行うことができます。
置換: 求核置換反応は、特にモルホリン基に関連して一般的です。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: ジメチルホルムアミド中の炭酸カリウム。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってフタラジン-1-オン誘導体が生成される可能性があり、還元によってアルコールやアミンが生成される可能性があります。
科学研究の応用
4-(2-ヒドロキシ-3-モルホリン-4-イルプロポキシ)-2H-フタラジン-1-オンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における中間体として使用されます。
生物学: 生化学的プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗癌作用を含む潜在的な治療的特性について検討されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
4-(2-Hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(2-ヒドロキシ-3-モルホリン-4-イルプロポキシ)-2H-フタラジン-1-オンの作用機序には、特定の分子標的との相互作用が含まれます。特定の酵素や受容体を阻害し、観察される生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 4-(2-ヒドロキシ-3-モルホリン-4-イルプロポキシ)ベンゼンボロン酸
- 4-(2-ヒドロキシ-3-モルホリン-4-イルプロポキシ)ベンズアルデヒド
独自性
4-(2-ヒドロキシ-3-モルホリン-4-イルプロポキシ)-2H-フタラジン-1-オンは、フタラジン-1-オンコアにより、独特の化学的および生物学的特性が与えられている点でユニークです。類似化合物と比較して、安定性、反応性、または生物活性が向上する可能性があり、様々な用途に役立つ化合物となります。
特性
CAS番号 |
502630-46-8 |
|---|---|
分子式 |
C15H19N3O4 |
分子量 |
305.33 g/mol |
IUPAC名 |
4-(2-hydroxy-3-morpholin-4-ylpropoxy)-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H19N3O4/c19-11(9-18-5-7-21-8-6-18)10-22-15-13-4-2-1-3-12(13)14(20)16-17-15/h1-4,11,19H,5-10H2,(H,16,20) |
InChIキー |
KAXPSCKJAMGVIA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(COC2=NNC(=O)C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



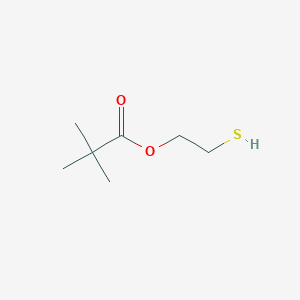
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
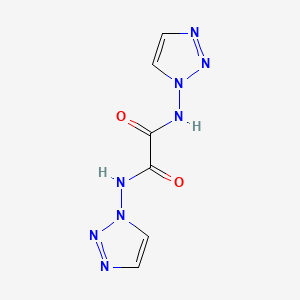
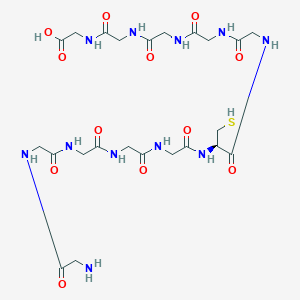
![4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline](/img/structure/B12578483.png)
![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)
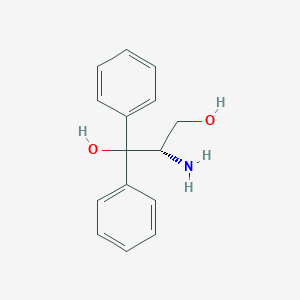
![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)
